![molecular formula C20H30N4+2 B1196900 Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium CAS No. 81931-05-7](/img/structure/B1196900.png)
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium is a member of azobenzenes.
Aplicaciones Científicas De Investigación
1. Applications in Organic Synthesis
Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium and related quaternary ammonium salts have been utilized as solid methylating agents in organic synthesis. For instance, phenyl trimethylammonium iodide (PhMe3NI) serves as an alternative methylating agent for α-methylation of aryl ketones, offering nonvolatility, noncarcinogenic properties, and ease of handling (Templ & Schnürch, 2022).
2. Role in Chiral Synthesis
New trimeric quaternary ammonium salts derived from cinchonine or cinchonidine have been employed as chiral phase transfer catalysts. These catalysts are effective for the enantioselective synthesis of α-amino acids, demonstrating high chemical yield and enantioselectivity (Siva & Murugan, 2006).
3. Development of Water-Soluble Copolymers
Quaternary ammonium salts, such as cationic trimethyl(4-methacrylamidophenyl)ammonium methyl sulfate, have been investigated in the development of water-soluble cationic and/or zwitterionic copolymers. These copolymers show potential for various applications due to their unique properties like microstructure and viscometric behavior (Liaw et al., 2000).
4. Catalysis and Esterification Processes
Polystyrene trimethyl ammonium chloride impregnated with Rhodium(0) nanoparticles (Rh@PMe3NCl) has been used as a catalyst and methylating agent for the esterification of alcohols through selective oxidation of methanol. This showcases the utility of quaternary ammonium salts in complex catalytic processes (Guha et al., 2015).
Propiedades
Número CAS |
81931-05-7 |
|---|---|
Fórmula molecular |
C20H30N4+2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium |
InChI |
InChI=1S/C20H30N4/c1-23(2,3)15-17-9-7-11-19(13-17)21-22-20-12-8-10-18(14-20)16-24(4,5)6/h7-14H,15-16H2,1-6H3/q+2 |
Clave InChI |
KCOSVQHBILQVFB-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C |
SMILES canónico |
C[N+](C)(C)CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C[N+](C)(C)C |
Sinónimos |
3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene Bis-Q Bis-Q dibromide Bis-Q dibromide, (E)-isomer Bis-Q dibromide, (Z)-isomer Bis-Q, (E)-isomer Bis-Q, (Z)-isomer trans-3,3'-bis(alpha-(trimethylammonium)methyl)azobenzene dibromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


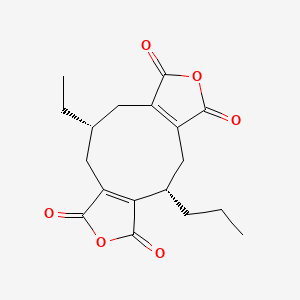
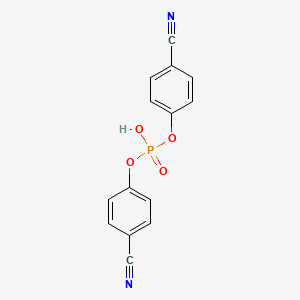
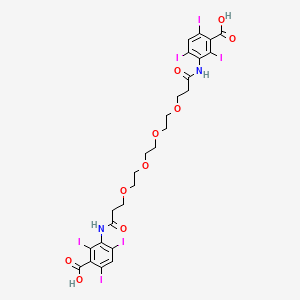
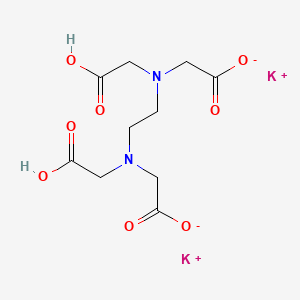
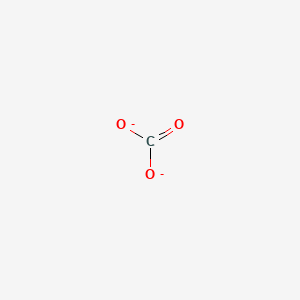

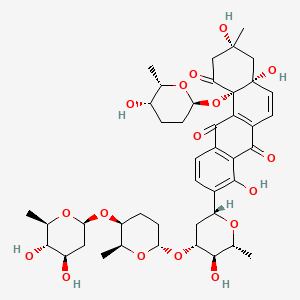

![2,5-Bis{[4-(N-ethylamidino)]phenyl}furan](/img/structure/B1196830.png)
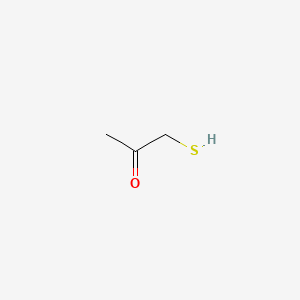
![4-Bromo-6-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1196835.png)
![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)
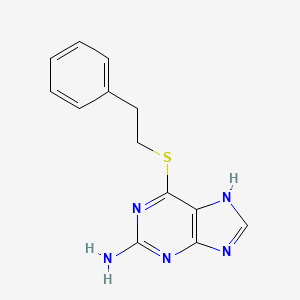
![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1196839.png)
